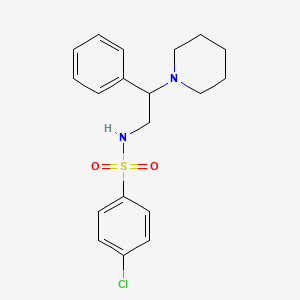

4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacological Profiling of Fentanyl-Related Compounds

Research on compounds structurally related to fentanyl, such as W-18 and W-15, reveals that despite predictions based on their chemical structure, they lack appreciable opioid activity both in vitro and in vivo. These findings challenge previous assumptions about the potency and receptor affinity of these compounds, indicating they do not exhibit significant activity at μ, δ, κ opioid receptors, or other known targets for psychoactive drugs (Huang et al., 2017).

Development of Antagonists for HIV-1 Infection Prevention

Research on methylbenzenesulfonamide derivatives has shown promising results in the development of small molecular antagonists targeting the prevention of HIV-1 infection. The synthesis and structural characterization of these compounds provide a foundation for future drug development efforts aimed at combating HIV-1 (Cheng De-ju, 2015).

Inhibition of Phospholipase A2 for Myocardial Infarction Treatment

A novel series of benzenesulfonamides has been prepared and evaluated as potent inhibitors of membrane-bound phospholipase A2, a key enzyme in the liberation of arachidonic acid and subsequent inflammatory processes. These inhibitors have shown potential in reducing the size of myocardial infarction in animal models, indicating their therapeutic potential for heart disease treatment (Oinuma et al., 1991).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Several studies have synthesized and evaluated benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase (CA) isoforms, which are involved in various physiological and pathological processes. These inhibitors demonstrate potent and selective inhibition of CA isoforms, suggesting their potential application in treating conditions such as glaucoma, epilepsy, obesity, and cancer (Mishra et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Benzene sulfonamides are known to have a wide range of biological activities and are used in the development of various drugs . Piperidine is a common structural motif in many pharmaceuticals and its derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

The mode of action of a compound depends on its specific structure and the target it interacts with. For benzene sulfonamides, their biological activity often arises from their ability to mimic the natural substrate of an enzyme, thereby inhibiting its function . Piperidine derivatives can have diverse modes of action depending on their specific structure and the functional groups they contain .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of a compound . The specific effects would depend on the compound’s chemical properties and how they interact with the environment.

properties

IUPAC Name |

4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c20-17-9-11-18(12-10-17)25(23,24)21-15-19(16-7-3-1-4-8-16)22-13-5-2-6-14-22/h1,3-4,7-12,19,21H,2,5-6,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFSCIJKSNXBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[2-phenyl-2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Aminomethyl)phenyl]-4-ethylbenzamide](/img/structure/B2584758.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2584759.png)

![4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2584760.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2584770.png)

amino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2584777.png)